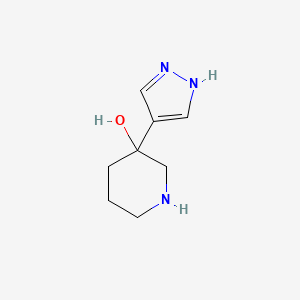

3-(1H-Pyrazol-4-yl)piperidin-3-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H13N3O |

|---|---|

Molecular Weight |

167.21 g/mol |

IUPAC Name |

3-(1H-pyrazol-4-yl)piperidin-3-ol |

InChI |

InChI=1S/C8H13N3O/c12-8(2-1-3-9-6-8)7-4-10-11-5-7/h4-5,9,12H,1-3,6H2,(H,10,11) |

InChI Key |

RLSJZWROECVDLB-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CNC1)(C2=CNN=C2)O |

Origin of Product |

United States |

Synthetic Methodologies for 3 1h Pyrazol 4 Yl Piperidin 3 Ol and Its Analogs

General Synthetic Strategies for Constructing Pyrazolyl Piperidinols

The creation of pyrazolyl piperidinols is a multi-faceted process that can be approached by building the heterocyclic rings separately and then joining them, or by constructing one ring onto the other.

Cyclocondensation Reactions in Pyrazole (B372694) Moiety Formation

The Knorr pyrazole synthesis and its variations remain a cornerstone for constructing the pyrazole ring. nih.govbeilstein-journals.org This typically involves the cyclocondensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine (B178648) derivative. mdpi.comnih.gov The regioselectivity of this reaction can be influenced by the reaction conditions and the nature of the substituents on both reactants. nih.gov

Key starting materials for pyrazole synthesis include:

1,3-Diketones: These readily react with hydrazines to form pyrazoles. The reaction of a β-diketone with hydrazine can lead to two regioisomers, making control of the reaction conditions crucial. mdpi.comnih.gov

α,β-Unsaturated Ketones: These can also undergo cyclocondensation with hydrazines to yield pyrazoles, offering an alternative route when 1,3-dicarbonyls are not readily available. nih.govmdpi.com

In situ Generated 1,3-Dielectrophiles: Modern approaches include the in situ generation of 1,3-dicarbonyl compounds from materials like enolates and carboxylic acid chlorides, which then react with hydrazines in a one-pot multicomponent reaction. nih.govbeilstein-journals.org

Multicomponent reactions (MCRs) have streamlined pyrazole synthesis by combining multiple starting materials in a single step, increasing efficiency and molecular diversity. nih.govbeilstein-journals.org For instance, a three-component reaction of an aldehyde, a 1,3-dicarbonyl compound, and a hydrazine can directly yield highly substituted pyrazoles. researchgate.net

| Starting Material | Reagent | Key Features |

| 1,3-Dicarbonyl Compounds | Hydrazine Derivatives | Classic and widely used method (Knorr synthesis). nih.govbeilstein-journals.org |

| α,β-Unsaturated Ketones | Hydrazine Derivatives | Overcomes some regioselectivity limitations of the Knorr synthesis. nih.govbeilstein-journals.org |

| Enolates and Carboxylic Acid Chlorides | Hydrazine Derivatives | In situ generation of 1,3-dicarbonyls for one-pot synthesis. nih.govbeilstein-journals.org |

| Arylboronic Acids and Boc-protected Diimide | 1,3-Dicarbonyl Compounds | In situ formation of hydrazine precursors, expanding substrate scope. nih.govbeilstein-journals.org |

Approaches to Piperidine (B6355638) Ring Formation with Incorporated Hydroxyl and Pyrazolyl Groups

The formation of the 3-hydroxypiperidine (B146073) core is a critical step. One common strategy involves the cyclization of an acyclic precursor containing the necessary nitrogen and carbon atoms. Reductive amination of a suitable keto-amine or the cyclization of an amino-epoxide are frequently employed methods. researchgate.net

When constructing the piperidine ring with the pyrazole already attached, intramolecular reactions are often utilized. For example, a pyrazole-containing amino alcohol can be cyclized to form the piperidine ring. organic-chemistry.org The specific approach depends on the desired substitution pattern and stereochemistry.

Coupling Strategies for Assembling the Pyrazole and Piperidine Units

When the pyrazole and piperidine rings are synthesized separately, they must be joined together. Transition metal-catalyzed cross-coupling reactions are powerful tools for this purpose.

Suzuki Coupling: This reaction can be used to form a carbon-carbon bond between a pyrazole-boronic acid (or ester) and a halogenated piperidine derivative, or vice versa. nih.gov This method is valued for its functional group tolerance.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction can form a nitrogen-carbon bond, for example, by coupling a pyrazole with a piperidinone or a protected aminopiperidine.

Copper-Catalyzed N-Arylation: This method, often referred to as the Ullmann condensation, can be used to couple an N-H pyrazole with a piperidine derivative. nih.gov

A notable example involves the synthesis of 4-(4-iodo-1H-pyrazol-1-yl)piperidine, a key intermediate for certain pharmaceuticals. This process can involve the nucleophilic aromatic substitution of 4-chloropyridine (B1293800) with pyrazole, followed by hydrogenation of the pyridine (B92270) ring and subsequent iodination of the pyrazole. researchgate.net

Stereoselective Synthesis Approaches for Chiral Centers in the Piperidinol Moiety

The presence of a stereocenter at the C3 position of the piperidine ring in 3-(1H-pyrazol-4-yl)piperidin-3-ol necessitates stereoselective synthetic methods to obtain enantiomerically pure compounds.

Asymmetric Construction of Substituted Piperidinols

The asymmetric synthesis of substituted piperidinols can be achieved through various strategies that establish the chiral center with high enantiomeric excess.

Asymmetric Reduction: The asymmetric reduction of a corresponding N-protected 3-piperidone is a common and effective method. This can be accomplished using chiral reducing agents or through biocatalysis with enzymes like ketoreductases, which often provide high enantioselectivity. mdpi.com For instance, (S)-N-Boc-3-hydroxypiperidine can be synthesized with high enantiomeric excess by the asymmetric reduction of N-Boc-piperidin-3-one. mdpi.com

Chiral Pool Synthesis: Starting from readily available chiral building blocks, such as amino acids or carbohydrates, is another powerful approach. researchgate.net

Asymmetric Dearomatization: A chemo-enzymatic approach involving the asymmetric dearomatization of activated pyridines has been developed for preparing substituted piperidines with precise stereochemistry. nih.gov

| Method | Key Features |

| Asymmetric Reduction of 3-Piperidones | Utilizes chiral reagents or biocatalysts (e.g., ketoreductases) to achieve high enantioselectivity. mdpi.com |

| Chiral Pool Synthesis | Employs naturally occurring chiral molecules as starting materials. researchgate.net |

| Asymmetric Dearomatization of Pyridines | A chemo-enzymatic cascade reaction to produce stereo-defined piperidines. nih.gov |

| Ring-Closing Metathesis | Followed by selective dihydroxylation to introduce hydroxyl groups. researchgate.net |

Diastereoselective Control in Multi-step Synthesis

When multiple chiral centers are present, controlling the diastereoselectivity of the reactions is crucial. This is often achieved by substrate-controlled reactions, where the existing stereochemistry of the molecule directs the stereochemical outcome of subsequent transformations.

For example, in the synthesis of 3-hydroxy-2,6-dialkylpiperidines, a mercuric ion-initiated cyclofunctionalization of an N-acylaminomethyl ether derivative of an allylic alcohol can generate a key trans-oxazolidine intermediate with high diastereoselectivity. epa.gov Similarly, the synthesis of 3,4-epoxy-2-piperidones has been achieved with high diastereoselectivity through a substrate-controlled tandem C-H/C=C oxidation reaction. nih.gov Careful selection of reagents and reaction conditions is paramount to achieving the desired diastereomer.

Regioselective Approaches to Pyrazole Substitution Patterns

The precise control of substituent placement on the pyrazole ring is fundamental to modulating the pharmacological profile of 3-(1H-pyrazol-4-yl)piperidin-3-ol and its analogs. Regioselectivity is a critical challenge, particularly in distinguishing between the two nitrogen atoms and the carbon positions of the pyrazole ring.

One of the most powerful and widely used methods for constructing substituted pyrazoles is the condensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative. nih.gov The regioselectivity of this reaction is highly dependent on the reaction conditions. For instance, the use of aprotic solvents with strong dipole moments, such as N,N-dimethylacetamide (DMAc), at room temperature has been shown to afford high regioselectivity in the synthesis of 1-aryl-3,4,5-substituted pyrazoles. whiterose.ac.uk In contrast, polar protic solvents often lead to mixtures of isomers.

Another key strategy involves the [3+2] cycloaddition reactions. For example, 1,3-dipolar cycloaddition between nitrile imines (generated in situ from hydrazonyl chlorides) and alkenes can produce tetrasubstituted pyrazoles with high regioselectivity. dtic.mil Similarly, the reaction of tosylhydrazones with nitroalkenes provides a mild and versatile route to 3,4-diaryl-1H-pyrazoles. rsc.org

Direct N-alkylation of unsymmetrical pyrazoles often yields a mixture of regioisomers. However, methods using trichloroacetimidate (B1259523) electrophiles under Brønsted acid catalysis have been developed where the regioselectivity is controlled primarily by steric factors, favoring alkylation at the less hindered nitrogen atom. mdpi.com More recently, enzymatic approaches using engineered methyltransferases have demonstrated the potential for unprecedented regioselectivity (>99%) in the N-alkylation of pyrazoles with simple haloalkanes. nih.gov

Functionalization and Derivatization Strategies of the Core Scaffold

Once the core 3-(1H-pyrazol-4-yl)piperidin-3-ol scaffold is assembled, its properties can be further refined through functionalization of the piperidine nitrogen, the piperidinol hydroxyl group, and the pyrazole ring.

Chemical Modifications of the Piperidine Nitrogen Atom

The secondary amine of the piperidine ring is a key handle for introducing a wide array of substituents, significantly impacting the molecule's physical, chemical, and biological properties.

N-Alkylation: This is a common modification, typically achieved by reacting the piperidine with an alkyl halide in the presence of a base. researchgate.net Common conditions include using potassium carbonate (K₂CO₃) or sodium hydride (NaH) in a solvent like dimethylformamide (DMF). researchgate.netnih.gov For instance, 3-hydroxypiperidine can be reacted with 4-bromoquinoline (B50189) derivatives to yield N-aryl-substituted piperidinols. sigmaaldrich.comsigmaaldrich.com

N-Acylation: The piperidine nitrogen can be readily acylated to form amides. This is often performed using acyl chlorides or anhydrides. A prominent example is the protection of the nitrogen with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate (B1257347) (Boc₂O), a standard procedure in multi-step syntheses. google.comgoogle.com

The table below summarizes common conditions for these modifications.

| Modification | Reagents & Conditions | Product Type |

| N-Alkylation | Alkyl halide, K₂CO₃ or NaH, DMF, room temp. | N-Alkyl piperidine |

| N-Arylation | Aryl halide (e.g., 4-bromoquinoline), base | N-Aryl piperidine |

| N-Acylation | Acyl chloride or anhydride (B1165640) (e.g., Boc₂O), base | N-Acyl piperidine (Amide/Carbamate) |

Derivatization of the Piperidinol Hydroxyl Group

The tertiary hydroxyl group on the piperidine ring offers another site for structural diversification, although its steric hindrance can present challenges.

Esterification: The hydroxyl group can be converted into an ester. The Steglich esterification, which uses a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP), is particularly effective for esterifying sterically hindered alcohols. nih.govorgsyn.org This method proceeds under mild, non-acidic conditions. orgsyn.org Trans-esterification reactions, catalyzed by enzymes like carboxylesterases, have also been observed in the presence of alcohols. nih.gov

Etherification: Formation of ethers from the tertiary alcohol is another possibility, which can be achieved under specific conditions, as demonstrated in related 4-phenylpiperidine (B165713) systems. googleapis.com

Oxidation: The tertiary alcohol can potentially be oxidized to the corresponding ketone, 3-piperidone, using suitable oxidizing agents, which provides another avenue for further functionalization. sigmaaldrich.comsigmaaldrich.com

Substitution Pattern Variations on the Pyrazole Ring

The pyrazole ring itself is a rich substrate for a variety of chemical transformations, allowing for the introduction of diverse functional groups.

Halogenation: Electrophilic halogenation of the pyrazole ring predominantly occurs at the C4 position. researchgate.net Reagents like N-iodosuccinimide (NIS) or N-bromosuccinimide (NBS) are commonly used to install iodine or bromine atoms, respectively. rsc.org These halogenated pyrazoles are crucial intermediates for subsequent cross-coupling reactions.

Cross-Coupling Reactions: The halogenated pyrazole core is an excellent substrate for palladium-catalyzed cross-coupling reactions.

Suzuki Coupling: Reaction of a 4-halopyrazole with a boronic acid derivative can introduce aryl or heteroaryl substituents. nih.gov

Negishi Coupling: The use of organozinc reagents in Negishi cross-coupling has been shown to be highly effective for arylating trifluoromethyl-substituted pyrazole cores, often enabled by specialized palladium pre-catalysts and phosphine (B1218219) ligands like XPhos. rsc.org

Chan-Lam Coupling: This copper-catalyzed reaction provides a method for N-arylation, coupling the pyrazole nitrogen with aryl boronic acids. researchgate.net

The following table outlines key reactions for pyrazole ring functionalization.

| Reaction | Reagents & Conditions | Position Functionalized | Purpose |

| Iodination | NIS, TFA/AcOH, 80°C | C4 | Precursor for cross-coupling rsc.org |

| Bromination | NBS, DMF, 80°C | C4 | Precursor for cross-coupling rsc.org |

| Negishi Coupling | (Hetero)arylzinc chloride, XPhos/Pd-G3, THF, 40°C | C4 | C-C bond formation rsc.org |

| Suzuki Coupling | Arylboronic acid, Pd catalyst, base | C4 | C-C bond formation nih.gov |

| Chan-Lam Coupling | Arylboronic acid, Cu catalyst, oxidant | N1 | C-N bond formation researchgate.net |

| N-Alkylation | α-pyrazole ketones via oxidative coupling with enolsilanes | N1 | C-N bond formation nih.gov |

Chemical Reactivity and Synthetic Transformations of the Pyrazole and Piperidine Moieties

The inherent reactivity of the pyrazole and piperidine rings dictates their behavior in synthetic transformations.

The pyrazole ring exhibits dual chemical nature. ias.ac.in The N1 nitrogen atom bears an acidic proton (pKa ≈ 14.2), making it susceptible to deprotonation by bases. ias.ac.innih.gov Conversely, the N2 nitrogen has a lone pair of electrons, rendering it basic and nucleophilic, thus readily reacting with electrophiles. ias.ac.in This amphoteric character is crucial for its functionalization. Electrophilic substitution, such as halogenation, preferentially occurs at the electron-rich C4 position. researchgate.net The aromaticity of the pyrazole ring makes it relatively stable, though it can participate in cycloaddition reactions under certain conditions. nih.gov

The piperidine ring is a saturated heterocycle whose reactivity is dominated by the nitrogen atom. As a secondary amine, it is nucleophilic and basic, readily undergoing the N-alkylation and N-acylation reactions discussed previously. researchgate.net The ring itself is conformationally flexible and generally stable, but can be synthesized through various intramolecular cyclization reactions, including reductive amination of δ-amino carbonyl compounds or radical-mediated cyclizations. rsc.orgnih.gov The 3-hydroxy substituent introduces a site for oxidation or elimination reactions, depending on the reaction conditions. sigmaaldrich.com

Structure Activity Relationship Sar Investigations of 3 1h Pyrazol 4 Yl Piperidin 3 Ol Derivatives

Impact of Substitutions on the Pyrazole (B372694) Ring on Biological Interactions

The pyrazole moiety is a versatile heterocyclic ring that is a common feature in many biologically active compounds. nih.gov Substitutions on the pyrazole ring of 3-(1H-Pyrazol-4-yl)piperidin-3-ol derivatives can significantly modulate their interaction with biological targets. Research has shown that the nature and position of substituents on the pyrazole ring are critical for potency and selectivity.

For instance, in a series of pyrazole derivatives, the introduction of a para-substituted phenyl ring at the 5-position of the pyrazole was found to be a key requirement for potent antagonistic activity at the brain cannabinoid CB1 receptor. nih.gov Specifically, a p-iodophenyl group at this position yielded one of the most potent compounds in the series. nih.gov Furthermore, a 2,4-dichlorophenyl substituent at the 1-position of the pyrazole ring was also identified as a crucial element for high-affinity binding. nih.gov

Table 1: Impact of Pyrazole Ring Substitutions on Biological Activity

| Compound | R1 Substituent (Position 1) | R5 Substituent (Position 5) | Observed Biological Activity |

| SR141716A | 2,4-dichlorophenyl | 4-chlorophenyl | Potent and specific CB1 receptor antagonist nih.gov |

| Analog | 2,4-dichlorophenyl | p-iodophenyl | Highly potent CB1 receptor antagonist nih.gov |

Influence of Piperidine (B6355638) Ring Modifications and Stereochemistry on Bioactivity

The piperidine ring, a saturated six-membered heterocycle, is a common scaffold in many pharmaceuticals and plays a significant role in determining the physicochemical properties and biological activity of a molecule. mdpi.comresearchgate.net Modifications to the piperidine ring of 3-(1H-Pyrazol-4-yl)piperidin-3-ol derivatives, including N-alkylation, N-acylation, and alterations in stereochemistry, have been shown to have a profound impact on their bioactivity.

The nitrogen atom of the piperidine ring offers a convenient point for modification. N-alkylation or N-acylation can alter the compound's polarity, lipophilicity, and ability to form hydrogen bonds, thereby influencing its pharmacokinetic and pharmacodynamic properties. For example, in the context of cannabinoid receptor antagonists, a piperidinyl carboxamide group at the 3-position of the pyrazole was found to be essential for potent activity. nih.gov

Stereochemistry is another critical factor. The spatial arrangement of substituents on the piperidine ring can dramatically affect how the molecule interacts with its biological target. Chiral separation and testing of individual enantiomers often reveal that one enantiomer is significantly more active than the other, highlighting the importance of a specific three-dimensional orientation for optimal binding.

Role of the Hydroxyl Group in Biological Recognition and Activity

The hydroxyl group at the 3-position of the piperidine ring is a key functional group that can participate in crucial hydrogen bonding interactions with biological targets. This ability to act as both a hydrogen bond donor and acceptor makes it a significant contributor to the binding affinity and specificity of 3-(1H-Pyrazol-4-yl)piperidin-3-ol derivatives.

The presence and orientation of this hydroxyl group can be critical for anchoring the ligand within the binding site of a receptor or enzyme. The loss or modification of this group often leads to a significant reduction or complete loss of biological activity, underscoring its importance in molecular recognition. For instance, in many kinase inhibitors, a strategically placed hydroxyl group is known to form a key interaction with the hinge region of the kinase domain.

Conformational Analysis and its Implications for SAR

The three-dimensional conformation of a molecule is intrinsically linked to its biological activity. Conformational analysis of 3-(1H-Pyrazol-4-yl)piperidin-3-ol derivatives provides valuable insights into the spatial arrangement of the pyrazole and piperidine rings and the hydroxyl group, which in turn dictates how the molecule presents its key interacting groups to a biological target. mdpi.com

Preclinical Evaluation of 3 1h Pyrazol 4 Yl Piperidin 3 Ol and Its Analogs

In Vitro Biological Activity Screening

The initial phase of preclinical evaluation involves a battery of in vitro assays to determine the biological activity profile of the synthesized compounds. These tests are crucial for identifying primary pharmacological effects and mechanisms of action at the molecular and cellular levels.

Analogs of 3-(1H-Pyrazol-4-yl)piperidin-3-ol have been investigated for their ability to inhibit various enzymes implicated in disease pathogenesis. The pyrazole (B372694) nucleus is a versatile scaffold for designing selective enzyme inhibitors.

A series of 1,3,5-triphenyl-4,5-dihydro-(1H)-pyrazole derivatives demonstrated significant, reversible inhibitory activity against monoamine oxidases (MAOs) and bovine serum amine oxidases (BSAO). nih.gov Their inhibitory profile marks them as third-generation inhibitors, with selectivity toward BSAO being influenced by the substituents on the phenyl ring at the 5-position of the pyrazole core. nih.gov

In other studies, novel sulfonamide-bearing pyrazolone (B3327878) derivatives showed potent inhibitory action against human carbonic anhydrase (hCA) isoforms I and II, as well as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with inhibition constants (Ki) in the nanomolar range. researchgate.net Similarly, N-(1H-pyrazol-3-yl)quinazolin-4-amines were identified as inhibitors of casein kinase 1δ/ε (CK1δ/ε), a key enzyme in neurodegenerative diseases and cancer. nih.gov Furthermore, (1H-pyrazol-4-yl)methanamine derivatives have been synthesized and found to inhibit the PI3Kγ isozyme. researchgate.net The inhibitory potential of these analogs underscores the versatility of the pyrazole scaffold in targeting diverse enzyme families. researchgate.netnih.govresearchgate.net

Table 1: Enzyme Inhibition by Pyrazole Analogs

| Compound Class | Target Enzyme | Inhibition (K_i / IC_50) |

|---|---|---|

| Sulfonamide-Bearing Pyrazolone Derivatives | hCA I | 18.03 ± 2.86–75.54 ± 4.91 nM researchgate.net |

| Sulfonamide-Bearing Pyrazolone Derivatives | hCA II | 24.84 ± 1.57–85.42 ± 6.60 nM researchgate.net |

| Sulfonamide-Bearing Pyrazolone Derivatives | AChE | 7.45 ± 0.98–16.04 ± 1.60 nM researchgate.net |

| N-(1H-Pyrazol-3-yl)quinazolin-4-amine (Compound 3c) | CK1δ | 0.46 µM nih.gov |

| N-(1H-Pyrazol-3-yl)quinazolin-4-amine (Compound 3d) | CK1δ | 0.39 µM nih.gov |

| (1H-Pyrazol-4-yl)methanamine (Compound 108) | PI3Kγ | 73% inhibition researchgate.net |

The interaction of pyrazole-piperidine analogs with various receptors has been explored to identify potential applications in neuroscience and metabolic diseases. Radioligand binding assays are commonly used to determine the affinity of these compounds for specific receptor subtypes.

A series of piperidine (B6355638) and piperazine-based derivatives were assessed for their affinity at sigma-1 (S1R) and sigma-2 (S2R) receptors, which are implicated in neuropathic pain. unict.it The results showed that compounds featuring a piperidine scaffold generally exhibited notable affinity, which could be modulated by the nature of the substituents. unict.it

In another study, substituted 1-hydroxypyrazole analogs of the GABAA receptor partial agonist 5-(4-piperidyl)-3-isoxazolol were synthesized. Several of these analogs displayed binding affinities in the low nanomolar range at native GABAA receptors and acted as potent antagonists. Additionally, 4-(phenyl)thio-1H-pyrazole derivatives were identified as agonists for GPR109A, the high-affinity niacin receptor, which is a target for treating dyslipidemia. nih.gov One derivative, compound 5a, showed an EC50 value of 45 nM in a calcium mobilization assay, comparable to niacin itself. nih.gov

Table 2: Receptor Binding Affinity of Pyrazole and Piperidine Analogs

| Compound Class | Target Receptor | Binding Affinity (K_i / EC_50) |

|---|---|---|

| Piperidine-phenylacetate derivative (12a) | Sigma-1 (S1R) | K_i = 1.8 nM unict.it |

| Piperidine-phenylacetate derivative (12c) | Sigma-1 (S1R) | K_i = 1.0 nM unict.it |

| Piperidine-phenylacetate derivative (12f) | Sigma-2 (S2R) | K_i = 34 nM unict.it |

| 1-Hydroxypyrazole Analogs | GABAA Receptor | Low nanomolar K_i values |

Cell-based assays provide a more integrated view of a compound's biological effect, assessing its ability to modulate cellular functions relevant to specific diseases.

Anti-proliferative Activity: Numerous pyrazole-piperidine analogs have demonstrated significant anti-proliferative effects against various human cancer cell lines. A series of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives showed potent cytotoxic effects against A549 (lung carcinoma) and HCT-116 (colorectal carcinoma) cell lines. nih.gov Compound 12b from this series was particularly promising, with IC50 values of 8.21 µM and 19.56 µM against A549 and HCT-116 cells, respectively. nih.gov Similarly, another class of 4-aminopyrazolo[3,4-d]pyrimidine derivatives showed excellent activity against renal cancer cell lines. nih.gov Other pyrazole derivatives have been evaluated for their ability to inhibit the p53-MDM2 interaction, with compound 11c showing potent antiproliferative activity across five different cancer cell lines. nih.gov Furthermore, a pyrazole derivative, HIT104310526, was identified as a selective TIM-3 inhibitor and exhibited cytotoxicity toward NSCLC cells (A549) with an IC50 of 37.74 μM, while showing negligible toxicity to normal bronchial epithelial cells. nih.gov

Anti-microbial Activity: The pyrazole-piperidine scaffold has also been explored for its anti-microbial properties. A 4-phenylpiperidin-4-ol (B156043) substituted pyrazole, designated CHP, was synthesized and showed promising in vitro antifungal and antibacterial activities. icm.edu.pl Its activity is attributed in part to the 4-phenylpiperidin-4-ol moiety, which may enhance lipid absorption and thus pharmacological action. icm.edu.pl In another study, a series of 1,3-bis-benzoic acid and trifluoromethyl phenyl-derived pyrazoles were found to be highly potent growth inhibitors of Gram-positive bacteria, including Staphylococcus aureus. nih.gov Compounds from this series exhibited low minimum inhibitory concentrations (MIC) and were effective against biofilms. nih.gov

Anti-inflammatory Activity: Several classes of pyrazole analogs have been identified as potent anti-inflammatory agents. nih.gov New pyrazolo[3,4-d]pyrimidine derivatives were synthesized and evaluated for their in vitro inhibitory potential against cyclooxygenase-1 (COX-1), COX-2, and 5-lipoxygenase (5-LOX), as well as for their ability to inhibit nitric oxide (NO) release. nih.gov Many of these compounds showed significant inhibitory activity, with some being more potent than the reference drugs. nih.gov Another study synthesized thirteen pyrazole derivatives that exhibited moderate to high edema inhibition and potent COX-2 inhibitory activity, with IC50 values in the low nanomolar range (0.034 to 0.052 μM). nih.gov

Table 3: Cellular Efficacy of Pyrazole Analogs

| Activity Type | Compound Class/Name | Target/Cell Line | Efficacy (IC_50 / MIC) |

|---|---|---|---|

| Anti-proliferative | 1H-Pyrazolo[3,4-d]pyrimidine (12b) | A549 (lung cancer) | IC_50 = 8.21 µM nih.gov |

| Anti-proliferative | 1H-Pyrazolo[3,4-d]pyrimidine (12b) | HCT-116 (colon cancer) | IC_50 = 19.56 µM nih.gov |

| Anti-proliferative | Pyrazole Derivative (11c) | SW620 (colon cancer) | IC_50 = 4.09 µM nih.gov |

| Anti-proliferative | 4-Aminopyrazolo[3,4-d]pyrimidine (12c) | UO-31 (renal cancer) | Potent activity nih.gov |

| Anti-proliferative | HIT104310526 | A549 (lung cancer) | IC_50 = 37.74 μM nih.gov |

| Anti-microbial | Trifluoromethyl Phenyl Pyrazole (50) | S. aureus | MIC = 0.78–3.125 µg/ml nih.gov |

| Anti-microbial | Tetrasubstituted Pyrazole (79) | Gram-positive bacteria | MIC = 0.78 µg/ml nih.gov |

| Anti-inflammatory | Pyrazolo[3,4-d]pyrimidine Hybrids | COX-2 | Potent inhibition nih.gov |

In Vivo Efficacy Model Assessment (Preclinical Studies)

Following promising in vitro results, lead compounds are advanced to in vivo models to assess their efficacy and behavior in a complex biological system.

Proof-of-concept studies aim to demonstrate that a compound can produce a desired therapeutic effect in a living organism. An analog, 4-(2-(4-chloro-1H-pyrazol-1-yl)ethylamino)-3-(6-(1-(3-fluoropropyl)piperidin-4-yl)-4-methyl-1H-benzo[d]imidazol-2-yl)pyridin-2(1H)-one (BMS-695735), an inhibitor of the insulin-like growth factor-1 receptor (IGF-1R), demonstrated broad-spectrum in vivo antitumor activity in multiple human tumor xenograft models. nih.gov

In the context of inflammation, a pyrazolo[3,4-d]pyrimidine derivative, compound 7e, was identified as the most effective agent in an in vivo anti-inflammatory assay, showing significant effects with the added benefit of minimal gastric ulceration. nih.gov This demonstrates the potential for developing effective and safer anti-inflammatory drugs from this chemical class.

Confirming that a drug interacts with its intended target in vivo is a critical step in preclinical development. For BMS-695735, its demonstrated efficacy in xenograft models where tumor growth is dependent on the IGF-1R pathway serves as strong evidence of in vivo target engagement. nih.gov The observed antitumor activity is consistent with the inhibition of its molecular target, IGF-1R kinase. nih.gov While direct measurement of target modulation in tissue is the gold standard, these efficacy studies provide crucial indirect validation that the compound reaches its target in sufficient concentrations to elicit a biological response.

Mechanistic Elucidation and Target Identification for 3 1h Pyrazol 4 Yl Piperidin 3 Ol

Biochemical Pathway Modulation Studies

Compounds built around the pyrazolyl-piperidine core have been shown to modulate critical biochemical pathways, most notably the blood coagulation cascade. A series of pyrazolyl piperidine (B6355638) analogs were designed as inhibitors of Factor Xa (FXa), a critical serine endopeptidase in the coagulation pathway. researchgate.net The inhibition of FXa effectively blocks the conversion of prothrombin to thrombin, thereby interrupting the final common pathway of blood clot formation. researchgate.net This targeted modulation leads to a potent anticoagulant effect, which was confirmed in vitro through coagulation assays such as the prothrombin time (PT) and activated partial thromboplastin (B12709170) time (aPTT). researchgate.net

In a different context, piperidine-fused pyrazolone (B3327878) derivatives have been investigated for their potential to interfere with bacterial metabolic pathways. iajpr.com Flavin reductases, enzymes crucial for reducing riboflavin, FMN, and FAD via NADPH and NADH, are vital for various metabolic processes in bacteria like E. coli. iajpr.com Inhibition of these enzymes is a promising strategy for antibacterial action, suggesting that pyrazole-piperidine structures could modulate essential bacterial survival pathways. iajpr.com

Allosteric Modulation and Orthosteric Binding Mechanisms

The distinction between allosteric and orthosteric binding is crucial for understanding the nuanced pharmacological effects of drug candidates. nih.gov Orthosteric ligands bind directly to the primary, active site of a target protein, where the endogenous substrate or ligand binds, often resulting in competitive inhibition. nih.gov In contrast, allosteric modulators bind to a topographically distinct site, inducing a conformational change that alters the protein's function and its affinity for the orthosteric ligand. nih.govnih.gov

Allosteric Modulation: The action of pyrazol-4-yl-pyridine derivatives on the M4 muscarinic receptor is a clear example of allosteric modulation. nih.gov These compounds act as Positive Allosteric Modulators (PAMs), binding to a site distinct from the acetylcholine (B1216132) binding pocket. This binding stabilizes a receptor conformation that has a higher affinity for acetylcholine, thereby potentiating its natural signaling effect. nih.gov This mechanism is advantageous as it can fine-tune physiological responses rather than simply turning them on or off. nih.gov

Orthosteric Binding: Many pyrazolyl-piperidine derivatives function through orthosteric binding. The FXa inhibitors mentioned previously compete with the natural substrate for the enzyme's active site. researchgate.net Similarly, kinase inhibitors like the pyrazolo[3,4-g]isoquinolines and AT7519 act as ATP-competitive inhibitors, binding to the highly conserved ATP-binding pocket within the kinase domain. nih.govnih.gov This direct competition blocks the kinase's phosphoryl-transfer activity. Some complex scenarios can involve a "bitopic" ligand that engages both the orthosteric site and a secondary, allosteric pocket on a single protein or even bridges two proteins in a dimer. nih.gov

Unraveling Downstream Signaling Cascades and Cellular Responses

The engagement of molecular targets by pyrazolyl-piperidine compounds triggers a cascade of downstream signaling events and elicits specific cellular responses.

Interruption of the Coagulation Cascade: The orthosteric inhibition of FXa by pyrazolyl piperidine analogs directly prevents the generation of thrombin. researchgate.net This has the immediate downstream effect of inhibiting the conversion of fibrinogen to fibrin, the protein meshwork that forms the basis of a blood clot. The cellular response is a measurable anticoagulant effect, demonstrated by prolonged clotting times in PT and aPTT assays. researchgate.net

Modulation of Cancer Cell Proliferation and Migration: The inhibition of kinases like PAK4 by related pyrazole (B372694) derivatives leads to significant cellular consequences in cancer models. mdpi.com For example, 2,4-diaminoquinazoline compounds featuring a pyrazole moiety have been shown to potently inhibit the proliferation of the A549 lung cancer cell line. mdpi.com Further downstream effects include cell cycle arrest and a marked inhibition of cancer cell migration and invasion, demonstrating the potential of these compounds to interfere with the molecular machinery driving tumor progression. mdpi.com

Potentiation of Muscarinic Receptor Signaling: For M4 receptor PAMs, the primary downstream event is the enhanced signaling in response to acetylcholine. This can be measured in functional assays, such as those monitoring cAMP levels or β-arrestin 2 recruitment. nih.gov The potentiation of the M4 receptor, which couples to Gαi/o proteins, typically leads to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP. This modulation of a key neurotransmitter pathway is being explored for the treatment of neurological and psychiatric disorders. nih.gov

Computational and Chemoinformatic Studies of 3 1h Pyrazol 4 Yl Piperidin 3 Ol

Molecular Docking and Ligand-Protein Interaction Profiling

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, this method is instrumental in understanding how a ligand, such as 3-(1H-Pyrazol-4-yl)piperidin-3-ol, might interact with a biological target, typically a protein or enzyme.

The process involves placing the 3D structure of the ligand into the binding site of a receptor and evaluating the binding affinity using a scoring function. This provides insights into the binding mode and the key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex. For instance, studies on various pyrazole (B372694) derivatives have utilized molecular docking to identify potential inhibitors for targets like cyclooxygenase-2 (COX-2) and other kinases. nih.govresearchgate.net

A hypothetical molecular docking study of 3-(1H-Pyrazol-4-yl)piperidin-3-ol against a target protein would yield data that could be presented as follows:

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Hydrogen Bonds |

| Example Kinase 1 | -8.5 | TYR23, LEU88, ASP145 | 2 |

| Example GPCR | -7.2 | PHE112, TRP256, SER198 | 1 |

| Example Enzyme X | -9.1 | HIS45, GLU102, ARG150 | 3 |

This table is for illustrative purposes only and does not represent actual experimental data.

The pyrazole ring in such compounds often acts as a key pharmacophoric feature, participating in crucial hydrogen bonding or pi-stacking interactions within the active site of a protein. researchgate.net The piperidinol moiety can also form important hydrogen bonds and provide a scaffold for optimal positioning within the binding pocket.

Molecular Dynamics Simulations for Conformational Sampling and Binding Energetics

To complement the static picture provided by molecular docking, molecular dynamics (MD) simulations are employed. MD simulations provide a dynamic view of the ligand-protein complex over time, offering insights into its stability and the conformational changes that may occur upon ligand binding.

In a typical MD simulation of a 3-(1H-Pyrazol-4-yl)piperidin-3-ol-protein complex, the system is solvated in a water box with ions to mimic physiological conditions. The simulation then calculates the trajectory of every atom over a set period, often nanoseconds to microseconds. Analysis of these trajectories can reveal the stability of key interactions observed in docking, the flexibility of different parts of the protein, and a more accurate estimation of the binding free energy. Studies on pyrazole-containing imide derivatives and pyrazole-carboxamides have successfully used MD simulations to confirm the stability of docked poses and to understand the dynamic behavior of the ligand in the binding site. nih.govnih.gov

Key parameters analyzed from an MD simulation could be summarized as:

| Parameter | Description | Illustrative Finding for 3-(1H-Pyrazol-4-yl)piperidin-3-ol |

| RMSD (Root Mean Square Deviation) | Measures the average deviation of the protein backbone or ligand atoms from their initial position. | A stable RMSD of the complex would suggest a stable binding mode. |

| RMSF (Root Mean Square Fluctuation) | Indicates the flexibility of individual amino acid residues. | Higher RMSF in loop regions of the protein might indicate conformational changes upon binding. |

| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds over time. | Persistent hydrogen bonds with key residues would confirm their importance for binding affinity. |

This table is for illustrative purposes only and does not represent actual experimental data.

Quantum Chemical Calculations (e.g., DFT, HOMO-LUMO Analysis)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule like 3-(1H-Pyrazol-4-yl)piperidin-3-ol. These methods provide a deeper understanding of the molecule's intrinsic reactivity, stability, and spectroscopic properties.

DFT calculations can determine the optimized geometry of the molecule and compute various electronic descriptors. For example, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more reactive. DFT has been applied to various pyrazole derivatives to elucidate their structural and electronic characteristics. researchgate.netnih.gov

An illustrative summary of quantum chemical calculation results for 3-(1H-Pyrazol-4-yl)piperidin-3-ol is provided below:

| Parameter | Value | Interpretation |

| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital, related to electron-donating ability. |

| LUMO Energy | -1.2 eV | Energy of the lowest unoccupied molecular orbital, related to electron-accepting ability. |

| HOMO-LUMO Gap | 5.3 eV | Indicates high kinetic stability. |

| Dipole Moment | 3.2 D | A measure of the molecule's overall polarity. |

This table is for illustrative purposes only and does not represent actual experimental data.

QSAR (Quantitative Structure-Activity Relationship) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By building a QSAR model, it is possible to predict the activity of new, unsynthesized compounds.

For a series of pyrazole-piperidine analogs, a QSAR study would involve calculating a wide range of molecular descriptors (e.g., physicochemical, topological, and electronic) and then using statistical methods to correlate these descriptors with experimentally determined biological activity. This approach has been used for various pyrazole derivatives to guide the design of more potent compounds. mdpi.com

A hypothetical QSAR model for a series of compounds including 3-(1H-Pyrazol-4-yl)piperidin-3-ol might be represented by an equation like:

pIC₅₀ = a * (logP) + b * (Topological Polar Surface Area) + c * (Number of Hydrogen Bond Donors) + constant

Where 'a', 'b', and 'c' are coefficients determined from the statistical analysis. Such a model would allow for the prediction of the biological activity (pIC₅₀) of new derivatives based on their calculated descriptors.

In Silico Pharmacokinetic and Pharmacodynamic Property Prediction and Analysis

In silico methods are widely used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates at an early stage of the drug discovery process. These predictions help to identify potential liabilities that could lead to failure in later stages of development.

For 3-(1H-Pyrazol-4-yl)piperidin-3-ol, a variety of computational models could be used to predict its pharmacokinetic properties. For instance, Lipinski's Rule of Five is a commonly used filter to assess drug-likeness based on properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. Many studies on pyrazole derivatives have reported in silico ADMET predictions. nih.govjapsonline.com

An example of a predicted ADMET profile for 3-(1H-Pyrazol-4-yl)piperidin-3-ol is shown in the table below:

| Property | Predicted Value | Interpretation |

| Molecular Weight | 167.21 g/mol | Compliant with Lipinski's Rule (< 500) |

| logP | 0.8 | Optimal for oral absorption |

| Hydrogen Bond Donors | 3 | Compliant with Lipinski's Rule (< 5) |

| Hydrogen Bond Acceptors | 3 | Compliant with Lipinski's Rule (< 10) |

| Human Intestinal Absorption | High | Likely to be well absorbed from the gut |

| Blood-Brain Barrier Penetration | Low | May have reduced central nervous system side effects |

| Ames Mutagenicity | Non-mutagenic | Low potential for carcinogenicity |

This table is for illustrative purposes only and does not represent actual experimental data.

Advanced Analytical Methodologies for 3 1h Pyrazol 4 Yl Piperidin 3 Ol Research

Spectroscopic Characterization Techniques in Research Contexts

Spectroscopic methods are fundamental tools for elucidating the molecular structure of 3-(1H-Pyrazol-4-yl)piperidin-3-ol by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is arguably the most powerful technique for unambiguous structure determination in solution. Both ¹H and ¹³C NMR are used to map the carbon-hydrogen framework of the molecule.

¹H NMR: The proton NMR spectrum provides information on the chemical environment, number, and connectivity of hydrogen atoms. For 3-(1H-Pyrazol-4-yl)piperidin-3-ol, distinct signals would be expected for the protons on the piperidine (B6355638) ring, the pyrazole (B372694) ring, and the hydroxyl and amine groups. mdpi.com The piperidine protons would likely appear as complex multiplets in the aliphatic region, while the pyrazole protons would be in the aromatic region. mdpi.comchemicalbook.com The chemical shifts are influenced by the solvent used and the molecule's conformation. researchgate.net

¹³C NMR: The carbon NMR spectrum reveals the number of chemically distinct carbon atoms. The spectrum would show characteristic signals for the sp³-hybridized carbons of the piperidine ring, the sp²-hybridized carbons of the pyrazole ring, and the carbon atom bearing the hydroxyl group (C3). researchgate.netmdpi.com Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups. researchgate.net

2D NMR: Techniques such as COSY (Correlation Spectroscopy) and HETCOR (Heteronuclear Correlation) or HSQC (Heteronuclear Single Quantum Coherence) are used to establish correlations between protons (¹H-¹H) and between protons and carbons (¹H-¹³C), respectively, confirming the connectivity and finalizing the structural assignment. mdpi.comresearchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for 3-(1H-Pyrazol-4-yl)piperidin-3-ol

| Atom Type | Nucleus | Predicted Chemical Shift (ppm) | Notes |

| Piperidine Ring Protons | ¹H | 1.5 - 3.5 | Complex multiplets due to stereochemistry and coupling. |

| Piperidine Ring Carbons | ¹³C | 25 - 65 | Specific shifts depend on proximity to heteroatoms and substituents. |

| C3-OH Carbon | ¹³C | 60 - 75 | The carbinol carbon is deshielded by the oxygen atom. |

| Pyrazole Ring Protons | ¹H | 7.0 - 8.0 | Typically appear as singlets or doublets in the aromatic region. |

| Pyrazole Ring Carbons | ¹³C | 100 - 140 | Chemical shifts are characteristic of the heterocyclic aromatic system. mdpi.com |

| -OH and -NH Protons | ¹H | Variable | Broad signals; chemical shift is highly dependent on solvent, concentration, and temperature. |

Mass Spectrometry (MS) Mass spectrometry is used to determine the molecular weight of the compound and can provide structural information through fragmentation analysis. High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy. dergipark.org.tr

Molecular Ion Peak: In a typical mass spectrum, 3-(1H-Pyrazol-4-yl)piperidin-3-ol (C₈H₁₃N₃O) would be expected to show a protonated molecular ion peak [M+H]⁺ at a mass-to-charge ratio (m/z) of approximately 168.12.

Fragmentation Pattern: The fragmentation pattern can help confirm the structure. Common fragmentation pathways might include the loss of a water molecule (-18 Da) from the tertiary alcohol, or cleavage of the piperidine ring.

Infrared (IR) Spectroscopy IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.

Key Absorption Bands: The IR spectrum of 3-(1H-Pyrazol-4-yl)piperidin-3-ol would be expected to show characteristic absorption bands. chemicalbook.com A broad band around 3400-3200 cm⁻¹ would indicate the O-H stretching vibration of the alcohol and the N-H stretching of the pyrazole ring. researchgate.net C-H stretching vibrations for the piperidine ring would appear around 2950-2850 cm⁻¹. researchgate.net Vibrations corresponding to C=N and C=C bonds within the pyrazole ring would be observed in the 1600-1450 cm⁻¹ region. mdpi.com

UV-Vis Spectroscopy UV-Visible spectroscopy provides information about conjugated systems within a molecule. The pyrazole ring is the primary chromophore in this compound. Pyrazole and its derivatives typically exhibit absorption maxima (λ_max) in the UV region, corresponding to π → π* electronic transitions. researchgate.netrsc.orgnih.gov The λ_max for 3-(1H-Pyrazol-4-yl)piperidin-3-ol is expected to be around 210-220 nm. nih.govnist.gov

Chromatographic Techniques for Purity Assessment and Isolation in Research

Chromatographic methods are essential for separating 3-(1H-Pyrazol-4-yl)piperidin-3-ol from reaction mixtures, byproducts, and starting materials, as well as for determining its purity.

High-Performance Liquid Chromatography (HPLC) HPLC is a cornerstone technique for the analysis and purification of pyrazole derivatives.

Purity Determination: Reversed-phase HPLC (RP-HPLC) is commonly used, where a nonpolar stationary phase (like C18) is paired with a polar mobile phase. rsc.org A typical mobile phase might consist of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol, often with additives like formic acid or trifluoroacetic acid to improve peak shape. rsc.orgcphi-online.com The purity of the compound is determined by integrating the area of its peak relative to the total area of all peaks detected, typically by a UV detector set to a wavelength where the pyrazole ring absorbs. rsc.org

Liquid Chromatography-Mass Spectrometry (LC-MS) LC-MS combines the separation power of HPLC with the sensitive and specific detection capabilities of mass spectrometry. This hybrid technique is invaluable for analyzing complex mixtures and confirming the identity of separated components. nih.govresearchgate.netnih.gov During method development, LC-MS can be used to track the formation of the desired product and identify impurities in real-time. nih.gov The mass detector can confirm that the peak eluting from the HPLC column corresponds to the correct molecular weight for 3-(1H-Pyrazol-4-yl)piperidin-3-ol. researchgate.net

Table 2: Typical Chromatographic Conditions for Analysis

| Parameter | High-Performance Liquid Chromatography (HPLC) | Liquid Chromatography-Mass Spectrometry (LC-MS) |

| Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm) rsc.org | Reversed-phase C18 (e.g., 2.1 x 50 mm, 3 µm) |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient rsc.org | Acetonitrile/Water with 0.1% Formic Acid (for MS compatibility) sielc.com |

| Detector | UV-Vis (e.g., at 210-220 nm) | Mass Spectrometer (e.g., Electrospray Ionization - ESI) |

| Application | Purity assessment, preparative isolation sielc.com | Purity assessment, impurity identification, reaction monitoring researchgate.net |

Crystallography for Solid-State Structure Elucidation and Conformational Insights

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a compound in its solid state. A single crystal of 3-(1H-Pyrazol-4-yl)piperidin-3-ol would be required for this analysis.

Solid-State Structure: The analysis would yield precise data on bond lengths, bond angles, and torsional angles. mdpi.com It would confirm the connectivity of the atoms and reveal the absolute stereochemistry if a chiral resolution has been performed.

Conformational Insights: Crystallography would provide a clear picture of the preferred conformation of the piperidine ring (e.g., a chair conformation) and the orientation of its substituents (axial vs. equatorial). It would also show the relative orientation of the pyrazole ring with respect to the piperidine ring.

Intermolecular Interactions: The crystal structure would reveal how individual molecules pack together in the solid state, highlighting important intermolecular forces such as hydrogen bonding. nih.gov The hydroxyl group, the piperidine nitrogen, and the pyrazole nitrogens are all potential hydrogen bond donors or acceptors, which could lead to the formation of extensive networks in the crystal lattice. nih.gov

Bioanalytical Method Development for Quantitative Studies in Biological Matrices

Bioanalytical methods are developed to accurately measure the concentration of a drug or compound in biological fluids like plasma, blood, or urine. grafiati.com The development and validation of such methods are crucial for pharmacokinetic studies.

Objective: The primary goal is to create a reliable, reproducible, and sensitive method for quantifying 3-(1H-Pyrazol-4-yl)piperidin-3-ol in a complex biological matrix. researchgate.net

Sample Preparation: A critical step is the extraction of the analyte from the biological sample and removal of interfering endogenous components like proteins and lipids. researchgate.net Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). nih.govmdpi.com The choice of method depends on the physicochemical properties of the compound and the required sensitivity.

Instrumentation: LC-MS/MS (tandem mass spectrometry) is the gold standard for quantitative bioanalysis due to its high selectivity and sensitivity. researchgate.netmdpi.com The method involves monitoring a specific fragmentation transition from the parent ion to a product ion, which minimizes interference from the matrix and enhances quantitative accuracy.

Validation: A developed bioanalytical method must be rigorously validated according to regulatory guidelines. This includes assessing its accuracy, precision, selectivity, sensitivity (lower limit of quantification), and stability in the biological matrix. grafiati.com

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-(1H-Pyrazol-4-yl)piperidin-3-ol and its derivatives?

- Methodology :

- Knoevenagel Condensation : React pyrazole-carbaldehyde derivatives (e.g., 1-phenyl-3-(pyridin-3/4-yl)-1H-pyrazole-4-carbaldehyde) with malonic acid in pyridine to form α,β-unsaturated carboxylic acids. Subsequent coupling with amines via EDCI/DMAP yields acrylamide derivatives .

- Multi-Step Coumarin-Pyrazole Hybrid Synthesis : Combine 3-acetyl coumarin with pyrazole aldehydes in ethanol, followed by reflux in acetic acid with ammonium acetate to form coumarin-pyrazole hybrids (e.g., 3',3''-(4-(1'''-phenyl-3'''-(pyridin-3''''-yl)-1H-pyrazol-4'''-yl)pyridine-2,6-diyl)dicoumarins) .

- Piperidine Functionalization : Use tert-butyl piperidine carboxylates as intermediates, substituting with pyrazole-ethylamine groups under standard peptide coupling conditions .

- Key Data :

| Reaction Type | Yield Range | Purity | Key Reagents |

|---|---|---|---|

| Knoevenagel | 24–88% | >97% | EDCI, DMAP |

| Hybrid Synthesis | 36–95% | 95% | NH₄OAc, AcOH |

Q. How is the structural purity of 3-(1H-Pyrazol-4-yl)piperidin-3-ol confirmed in synthesis?

- Methodology :

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns.

- NMR Spectroscopy : Confirm regiochemistry of pyrazole and piperidine rings (e.g., ¹H-NMR coupling constants for stereochemical analysis) .

- UPLC : Assess purity (>97%) post-flash chromatography .

- Critical Note : Discrepancies in NOE (Nuclear Overhauser Effect) data may arise due to conformational flexibility; use temperature-controlled NMR to resolve ambiguities .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yields in multi-step syntheses?

- Methodology :

- Solvent Screening : Replace ethanol with DMF or THF for better solubility of intermediates (e.g., coumarin-pyrazole hybrids) .

- Catalyst Tuning : Use DMAP instead of pyridine in Knoevenagel reactions to enhance reaction rates .

- Temperature Gradients : For reflux steps, gradual heating (e.g., 80°C → 140°C) reduces side-product formation in hybrid syntheses .

- Case Study : Substituting ethanol with acetic acid increased yields of 3-(1H-pyrazol-4-yl)piperidine derivatives from 36% to 68% .

Q. What strategies resolve crystallographic data contradictions during structural refinement?

- Methodology :

- SHELX Suite : Use SHELXL for high-resolution refinement of twinned crystals or low-quality datasets. Implement restraints for flexible piperidine rings to mitigate disorder .

- Twinned Data Handling : Apply HKLF5 in SHELXL to model twin laws (e.g., 180° rotation about the crystallographic axis) .

- Example : A crystalline salt of a piperidin-3-ol analog required twin refinement (twin law -h, -k, l) to achieve R-factor convergence from 0.15 to 0.08 .

Q. How does structural modification of the pyrazole ring affect biological activity in kinase inhibition?

- Methodology :

- Pyridine Substitution : Replace pyridin-3-yl with pyridin-4-yl to enhance TrkA kinase inhibition (e.g., KRC-108 IC₅₀ = 64 nM vs. 120 nM for pyridin-3-yl analogs) .

- Electron-Withdrawing Groups : Introduce trifluoromethoxy or dichloro substituents to improve binding affinity to COX-2 (e.g., 5-fold selectivity over COX-1) .

- Data Table :

| Substituent | Target (IC₅₀) | Selectivity Ratio (COX-2/COX-1) |

|---|---|---|

| Pyridin-3-yl | 120 nM (TrkA) | 3.5 |

| Pyridin-4-yl | 64 nM (TrkA) | 5.2 |

| CF₃O | 18 nM (COX-2) | 8.7 |

Contradictions and Challenges

Q. How to address inconsistencies in antimicrobial activity data for pyrazole-piperidine hybrids?

- Analysis : Discrepancies arise from assay conditions (e.g., broth microdilution vs. agar diffusion). Standardize protocols using CLSI guidelines and include positive controls (e.g., ciprofloxacin) .

- Resolution : Re-test compounds showing >20% variability in MIC (Minimum Inhibitory Concentration) under controlled humidity and temperature .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.